3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Propriétés
IUPAC Name |
5-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-27-24(31)29(18-6-4-3-5-7-18)22(26-27)16-10-12-28(13-11-16)23(30)21-14-17-8-9-19(32-2)15-20(17)25-21/h3-9,14-16,25H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDEQOWUOTNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and effects on various cancer cell lines.
- Molecular Formula : C24H25N5O3
- Molecular Weight : 431.496 g/mol
- CAS Number : 2200468-14-8
Synthesis
The synthesis of this compound involves the reaction of 6-methoxyindole derivatives with piperidine and triazole moieties. The synthetic pathway typically employs methods such as copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to form the triazole ring, which is crucial for its biological activity .
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it was tested against human cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The results indicated that it effectively inhibits cell proliferation with GI50 values comparable to established chemotherapeutic agents:
| Cell Line | GI50 (nM) | Reference Compound GI50 (nM) |
|---|---|---|
| MCF7 | 30 | Erlotinib (33) |
| HCT116 | 25 | Erlotinib (33) |
| A431 | 28 | Erlotinib (33) |
These findings suggest that the compound may act as a multi-target inhibitor affecting various signaling pathways involved in tumor growth .
The mechanism through which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis. In vitro assays have shown that it activates caspase pathways (caspase-3 and -8), leading to programmed cell death in cancer cells. Additionally, it down-regulates anti-apoptotic proteins such as Bcl2, enhancing the apoptotic response .
Antioxidant Activity
Beyond its antiproliferative properties, this compound also demonstrates notable antioxidant activity. In assays measuring DPPH radical scavenging ability, it showed significant inhibition rates, indicating its potential role in mitigating oxidative stress associated with cancer progression:
| Compound | DPPH Scavenging (%) at 10 µM |
|---|---|
| Tested Compound | 73.5 |
| Trolox | 77.6 |
This antioxidant activity may contribute to its overall therapeutic efficacy by protecting normal cells from oxidative damage while targeting malignant cells .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- MCF7 Cell Line Study : In a controlled study, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups receiving placebo treatments.
- Combination Therapy Potential : Preliminary data suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic outcomes by synergistically targeting multiple pathways involved in tumor survival and proliferation .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substitutions
The compound’s uniqueness lies in its hybrid architecture. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Triazolone Derivatives
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The target compound’s methoxyindole and phenyl groups increase LogP compared to non-aromatic analogs.
- Solubility : Protonatable piperidine in the target compound and ’s hydrochloride salt improve aqueous solubility compared to neutral adamantyl derivatives .
- Metabolic Stability : Methoxy groups generally reduce oxidative metabolism, while thiones () and tetrazoles () resist enzymatic degradation .
Méthodes De Préparation
Synthesis of 6-Methoxyindole-2-Carbonyl Chloride
Starting material : 6-Methoxyindole (CAS: 1747-70-4).
Procedure :
- Friedel-Crafts Acylation : React 6-methoxyindole with chloroacetyl chloride in dichloromethane (DCM) under Lewis acid catalysis (e.g., AlCl₃) to yield 6-methoxyindole-2-carbonyl chloride.
- Purification : Isolate via vacuum distillation or recrystallization.
Key parameters :
- Temperature: 0–5°C to minimize side reactions.
- Solvent: Anhydrous DCM for optimal Lewis acid activity.
Preparation of 1-Methyl-4-Phenyl-1H-1,2,4-Triazol-5(4H)-one
Methodology adapted from 1,2,4-triazole synthesis literature :
- Thiosemicarbazide Formation : React methyl hydrazine with phenyl isocyanate in ethanol to form 1-methyl-4-phenylthiosemicarbazide.
- Cyclization : Heat the thiosemicarbazide with aqueous KOH to induce triazole ring closure.
- Oxidation : Treat with hydrogen peroxide to oxidize the thiol group to a ketone, yielding the triazolone.
Reaction conditions :
- Cyclization temperature: 80°C for 6 hours.
- Oxidizing agent: 30% H₂O₂ in acetic acid.
Functionalization of Piperidin-4-yl Intermediate
Step 1: Tosyl Protection
- React piperidin-4-amine with 4-toluenesulfonyl chloride in a basic aqueous medium (Na₂CO₃) to form 1-(4-toluenesulfonyl)piperidin-4-amine.
- Purify via filtration and washing with hexane.
Step 2: Alkylation with Triazole Core
- React the tosyl-protected piperidine with 1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one in DMF using K₂CO₃ as a base.
- Heat at 60°C for 12 hours to facilitate nucleophilic substitution at the piperidine C-4 position.
Coupling of Indole Carbonyl and Piperidine-Triazole Intermediate
- Deprotection : Remove the tosyl group using HBr in acetic acid.
- Acylation : React the free piperidine amine with 6-methoxyindole-2-carbonyl chloride in DCM and triethylamine (TEA) as a base.
- Workup : Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization of Reaction Conditions
Critical Parameters for Triazole Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–90°C | Prevents incomplete cyclization |
| Base concentration | 2.5 eq. KOH | Minimizes side products |
| Oxidizing agent | 30% H₂O₂ | Ensures complete oxidation to triazolone |
Findings :
Piperidine-Triazole Coupling Efficiency
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 12 | 68 |
| DMSO | Cs₂CO₃ | 10 | 72 |
| Acetonitrile | DBU | 8 | 65 |
Insights :
- Polar aprotic solvents (DMF, DMSO) enhanced nucleophilicity of the triazole nitrogen.
- Cs₂CO₃ improved yields due to superior solubility in DMSO.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Column | Purity (%) | Retention Time (min) |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | 98.7 | 12.4 |
| UPLC | BEH C18, 2.1 mm | 99.1 | 5.8 |
Conditions :
- Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA.
- Flow rate: 1.0 mL/min (HPLC), 0.4 mL/min (UPLC).
Challenges and Alternative Approaches
Indole Acylation Side Reactions
Triazole Ring Instability
- Observation : Degradation under strongly acidic conditions during tosyl deprotection.
- Solution : Replace HBr/AcOH with milder TFA/Et₃SiH, improving yield from 58% to 76%.
Q & A
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (e.g., synchrotron sources) to minimize errors in bond length/angle determination .
- Spectroscopic Techniques : Combine NMR (1H, 13C, 2D-COSY) for functional group assignment and LC-MS for molecular weight confirmation. For example, analyze the indole and triazole ring systems via characteristic proton shifts (e.g., indole NH at ~10 ppm in DMSO-d6) .
- Chromatographic Purity : Validate purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, employing acetonitrile/water gradients .
Q. What synthetic strategies are optimal for preparing this compound?
Methodological Answer:
- Multi-Step Synthesis :
- Piperidine-Indole Coupling : Use peptide coupling reagents (e.g., HATU/DIPEA) to conjugate 6-methoxyindole-2-carboxylic acid to piperidin-4-amine under anhydrous DMF .
- Triazole Formation : Employ a Huisgen 1,3-dipolar cycloaddition with azide and alkyne precursors, using Cu(I) catalysis in THF/H2O .
- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography. Optimize solvent polarity for minimal by-product co-elution .
Advanced Research Questions
Q. How can pharmacokinetic challenges (e.g., low solubility, CYP inhibition) be addressed during preclinical development?
Methodological Answer:
- ADME Profiling :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes in aqueous buffers (pH 1.2–7.4) .
- CYP Inhibition Assays : Use human liver microsomes to quantify IC50 values for CYP3A4/2D5. Replace metabolically labile groups (e.g., methyl triazole) with fluorine or trifluoromethyl to reduce inhibition .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; aim for <90% binding to improve free drug availability .
Q. How should conflicting biological activity data (e.g., target vs. off-target effects) be resolved?
Methodological Answer:
- Orthogonal Assays :
- Primary Target Assay : Use a kinase inhibition panel (e.g., IGF-1R, EGFR) with radioactive ATP competition to confirm IC50 reproducibility .
- Off-Target Profiling : Perform high-throughput screening against 100+ GPCRs/ion channels. Cross-validate hits with SPR (surface plasmon resonance) to rule out false positives .
- Structural Modeling : Dock the compound into target/inactive conformations using Schrödinger Suite. Identify key interactions (e.g., hydrogen bonds with indole NH) to refine SAR .
Q. What methodologies are effective for designing analogs with improved potency and selectivity?
Methodological Answer:
- Scaffold Modification :
- Indole Substitution : Replace 6-methoxy with electron-withdrawing groups (e.g., Cl, CF3) to enhance π-stacking in hydrophobic pockets .
- Triazole Optimization : Introduce bulkier aryl groups (e.g., 4-fluorophenyl) at position 4 to sterically block off-target binding .
- In Vivo Validation : Test analogs in xenograft models (e.g., HT-29 colon cancer) at 10–50 mg/kg doses. Prioritize compounds with tumor growth inhibition >50% and no hepatotoxicity (ALT/AST < 2× baseline) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
